Zidovudine
Overview
Description
Zidovudine, also known as azidothymidine, is a nucleoside analog reverse-transcriptase inhibitor. It was the first antiretroviral medication used to prevent and treat Human Immunodeficiency Virus (HIV) and Acquired Immunodeficiency Syndrome (AIDS). This compound works by inhibiting the enzyme reverse transcriptase, which HIV uses to make DNA, thereby decreasing the replication of the virus .
Mechanism of Action
Target of Action
Zidovudine, also known as azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . The primary target of this compound is the HIV-1 reverse transcriptase enzyme . This enzyme is crucial for the replication of the virus, as it is responsible for the transcription of viral RNA into DNA .
Mode of Action
This compound is phosphorylated to active metabolites that compete for incorporation into viral DNA . These metabolites inhibit the HIV reverse transcriptase enzyme competitively and act as a chain terminator of DNA synthesis . The incorporation of this compound into the growing viral DNA chain results in premature termination, as this compound lacks the necessary 3’ hydroxyl group required for the formation of phosphodiester linkages . This prevents the completion of the viral DNA chain, thereby inhibiting HIV replication .
Biochemical Pathways
This compound is more active against acutely infected cells compared to chronically infected cells . It is phosphorylated to this compound-triphosphate, which competes with endogenous nucleotides for incorporation into the viral DNA . Once incorporated, it causes chain termination due to the lack of a 3’ OH group .
Pharmacokinetics
This compound has a high bioavailability of 75% (range 52 to 75%) following oral administration . It is metabolized in the liver and has an elimination half-life of 0.5 to 3 hours . This compound is excreted through the kidneys and bile duct . The metabolism of this compound can be decreased when combined with certain other drugs .
Result of Action
The result of this compound’s action is a significant reduction in HIV replication, leading to a decrease in viral load . This improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS . Its principal toxic effect is dose-dependent suppression of bone marrow, resulting in anemia and leukopenia .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of this compound, potentially altering its efficacy . Additionally, individual patient characteristics, such as liver function, can impact the pharmacokinetics of this compound . It is also worth noting that this compound is commonly used in pregnancy and is safe for the fetus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zidovudine is synthesized from thymidine through a series of chemical reactions. The process involves the following steps :
Thymidine Mesylation: Thymidine is treated with methanesulfonyl chloride in pyridine to form the corresponding mesylate.
Azidation: The mesylate is then reacted with lithium azide in dimethylformamide, resulting in the formation of this compound with an inverted configuration at the C3 position of the furanosyl ring.
Deprotection: The trityl protection is removed by heating in 80% acetic acid, yielding this compound.
Industrial Production Methods
The industrial production of this compound involves a one-pot synthesis method, which includes continuous three-step reactions without separating intermediate products. This method is advantageous due to its simplicity, low cost, and high yield (up to 72%). The process involves the use of cheap and easily available raw materials, minimal waste generation, and easy recovery and processing of by-products .
Chemical Reactions Analysis
Types of Reactions
Zidovudine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding azido derivative.
Reduction: Reduction reactions can convert this compound to its deoxy form.
Substitution: this compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and lithium azide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various azido derivatives and deoxy forms of this compound, which have different pharmacological properties and applications.
Scientific Research Applications
Zidovudine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of nucleoside analogs and their chemical properties.
Biology: Employed in research on viral replication and the development of antiviral drugs.
Medicine: Widely used in the treatment and prevention of HIV/AIDS. It is also used in combination with other antiretroviral agents to enhance therapeutic efficacy.
Industry: Utilized in the pharmaceutical industry for the production of antiretroviral medications and in the development of new therapeutic agents
Comparison with Similar Compounds
Zidovudine is compared with other nucleoside analog reverse-transcriptase inhibitors, such as stavudine, didanosine, and zalcitabine . While all these compounds inhibit reverse transcriptase, this compound is unique due to its early discovery and extensive use in HIV treatment. It has a higher affinity for HIV reverse transcriptase compared to human DNA polymerases, making it more selective and effective in inhibiting viral replication. this compound resistance can develop, necessitating combination therapy with other antiretroviral agents to enhance efficacy and prevent resistance .
Similar Compounds
- Stavudine
- Didanosine
- Zalcitabine
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, side effects, and resistance profiles.
Properties
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOMLICNUCNMMY-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19838 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020127 | |
Record name | 3'-Azido-3'-deoxythymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020127 | |
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Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3'-azido-3'-deoxythymidine is a slightly off-white odorless powdery solid. (NTP, 1992), Solid | |
Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19838 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Zidovudine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 63 °F (NTP, 1992), 71 mg/ml in alc @ 25 °C, In water, 20,000 mg/l @ 25 °C, 1.63e+01 g/L, Water 15 (mg/mL), Ethanol > 20 (mg/mL), DMSO > 20 (mg/mL) | |
Record name | SID49718184 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |
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Record name | Zidovudine | |
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Record name | ZIDOVUDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |
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Record name | Zidovudine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |
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Record name | AZT | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/602670%20(1992).txt | |
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Vapor Pressure |
5.2X10-20 mm Hg @ 25 °C /Estimated/ | |
Record name | ZIDOVUDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |
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Mechanism of Action |
Zidovudine, a structural analog of thymidine, is a prodrug that must be phosphorylated to its active 5′-triphosphate metabolite, zidovudine triphosphate (ZDV-TP). It inhibits the activity of HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleotide analogue. It competes with the natural substrate dGTP and incorporates itself into viral DNA. It is also a weak inhibitor of cellular DNA polymerase α and γ., Zidovudine triphosphate can bind to and inhibit some mammalian cellular DNA polymerases, particularly beta- and gamma- polymerases, in vitro. However, zidovudine triphosphate appears to have a much greater affinity for viral RNA-directed DNA polymerase than for mammalian DNA polymerases. /Zidovudine triphosphate/, ... The antiretroviral activity of zidovudine appears to depend on intracellular conversion of the drug to a triphosphate metabolite; thus zidovudine triphosphate and not unchanged zidovudine appears to be the pharmacologically active form of the drug. Zidovudine is converted to zidovudine monophosphate by cellular thymidine kinase; the monophosphate is phosphorylated to zidovudine diphosphate via cellular thymidylate kinase and then to the triphosphate via other cellular enzymes. ... Conversion of the drug to the active triphosphate derivative occurs in both virus infected and uninfected cells. ... Zidovudine triphosphate appears to compete with thymidine triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of zidovudine triphosphate into the viral DNA chain instead of thymidine triphosphate, DNA synthesis is prematurely terminated because the 3'-azido group of zidovudine prevents further 5' to 3' phosphodiester linkages. In addition, zidovudine monophosphate competitively inhibits thymidylate kinase, resulting in decreased formation of thymidine triphosphate; thus, the drug can decrease concentrations of this natural substrate for RNA-directed DNA polyerase and facilitate binding of zidovudine triphosphate to the enzyme. The drug also appears to decrease 2'-deoxycytidine triphosphate concentrations, but the mechanism of this effect is not known., ... Antibacterial action of zidovudine appears to result from premature termination of bacterial DNA synthesis secondary to incorporation of phosphorylated zidovudine in the bacterial DNA chain. In vitro exposure of susceptible bacteria to the drug results in bacterial elongation and death secondary to cell lysis. ... The antibacterial action appears to depend on conversion of zidovudine to the active phosphorylated form via bacterial enzymes rather than via host enzymes. Zidovudine monophosphate, diphosphate, and triphosphate exhibit antibacterial activity in vitro with the triphosphate being most active and the monophosphate being least active. Susceptibility of bacteria to zidovudine appears to depend in large part on the presence of bacterial thymidine kinase. ... Organisms lacking thymidine kinase ... have been resistant to zidovudine, while those with relatively high concentrations of the enzyme ... have been highly susceptible to the drug; in addition, mutants resistant to the drug have had relatively low concentrations of the enzyme. The antibacterial activity of zidovudine also appears to depend in part on other factors such as permeability of the organism to the drug., Zidovudine appears to alter nucleoside metabolism within host cells, resulting in decreased levels of thymidine triphosphate, 2'-deoxycytidine triphosphate, and several other deoxynucleoside triphosphates. | |
Record name | Zidovudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00495 | |
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Record name | ZIDOVUDINE | |
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Color/Form |
White to beige, crystalline solid, Needles from petroleum ether | |
CAS No. |
30516-87-1 | |
Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |
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Record name | Azidothymidine | |
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Record name | Zidovudine [USAN:USP:INN:BAN:JAN] | |
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Record name | Zidovudine | |
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Record name | zidovudine | |
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Record name | 3'-Azido-3'-deoxythymidine | |
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Record name | 3'-Azido-3'-deoxythymidine | |
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Record name | ZIDOVUDINE | |
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Record name | ZIDOVUDINE | |
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Record name | Zidovudine | |
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Melting Point |
223 to 234 °F (NTP, 1992), 113-115 °C, 106-112 °C, 106 - 112 °C | |
Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |
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Record name | Zidovudine | |
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Record name | ZIDOVUDINE | |
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Record name | Zidovudine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Zidovudine interact with its target and what are the downstream effects?
A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI) that targets the reverse transcriptase enzyme of HIV-1. [, , ] It acts as a chain terminator during reverse transcription of viral RNA into DNA. [, ] Once incorporated into the growing DNA chain, the azido group at the 3' position of this compound prevents further DNA chain elongation, ultimately inhibiting viral replication. [, ]
Q2: Does this compound affect other cellular processes besides viral replication?
A2: Research suggests that this compound can inhibit protein kinase C activity in human chronic myeloid (K562) cells. [] This inhibition appears to be temporary and reversible, with thymidine able to restore protein kinase C activity. [] Further research is needed to fully understand the implications of this interaction.
Q3: How does the effect of this compound on CD4+ lymphocyte levels relate to its clinical benefits in HIV-infected individuals?
A3: While this compound initially increases CD4+ cell counts in individuals with asymptomatic HIV infection, this effect appears transient. [] Importantly, this compound's impact on delaying progression to AIDS is not fully explained by its effects on CD4+ lymphocyte levels. [] This suggests that other mechanisms contribute to its clinical benefits.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H13N5O4, and its molecular weight is 267.24 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While the provided research papers don't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy and Fourier transform infrared (FTIR) analysis have been employed to characterize this compound-dendrimer complexes for sustained drug delivery. []
Q6: What are some formulation strategies used to enhance this compound's therapeutic properties?
A7: One promising strategy involves encapsulating this compound in Poly (Propyl Ether Imine) (PETIM) dendrimers for sustained drug release. [] This approach aims to overcome the limitations of its short elimination half-life and potentially reduce dose-dependent toxicity. []
Q7: Can you describe the pharmacokinetics of this compound?
A8: this compound is well absorbed orally. [] It exhibits good penetration into the cerebrospinal fluid, making it suitable for treating HIV-related neurological complications. [] this compound is primarily metabolized in the liver via glucuronidation. []
Q8: How do probenecid and paracetamol impact this compound's metabolism?
A9: Probenecid, a uricosuric agent, has been shown to inhibit this compound glucuronidation in human liver microsomes, potentially affecting its elimination. [] In contrast, paracetamol does not appear to significantly influence this compound metabolism. []
Q9: What are the known mechanisms of resistance to this compound?
A11: Resistance to this compound often arises from mutations in the HIV-1 reverse transcriptase gene. [, ] Common mutations include 41 Met-->Leu and 215 Thr-->Tyr, which can decrease this compound's binding affinity to the enzyme. []
Q10: Does cross-resistance exist between this compound and other antiretroviral drugs?
A12: Yes, cross-resistance can occur, particularly with other nucleoside reverse transcriptase inhibitors. [, ] The emergence of multi-drug resistant HIV-1 strains highlights the importance of combination therapy and ongoing drug development efforts. [, ]
Q11: What are some of the adverse effects associated with this compound?
A13: this compound can cause hematological toxicity, manifested as anemia and leukopenia, due to its inhibitory effects on bone marrow progenitor cells. [, ] Myopathy, characterized by muscle weakness and elevated creatine kinase levels, is another potential adverse effect. [] These toxicities are often dose-dependent and may require dose adjustments or discontinuation of therapy. []
Q12: Does this compound interact with any drug transporters?
A15: While specific drug-transporter interactions are not extensively discussed in the provided research, this compound's entry into cells, including those in the central nervous system, suggests interaction with various transporter proteins. [] Understanding these interactions can offer insights into optimizing its distribution and therapeutic efficacy.
Q13: What analytical methods are used to quantify this compound in biological samples?
A16: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis or mass spectrometry, are commonly employed to quantify this compound in biological samples. [] These methods offer high sensitivity and specificity for monitoring drug levels in patients.
Q14: How is the quality of this compound ensured during manufacturing and distribution?
A17: Stringent quality control measures, adhering to regulatory guidelines, are crucial throughout the manufacturing and distribution of this compound. [] These measures ensure the drug's purity, potency, and stability, ultimately safeguarding patient safety and treatment efficacy.
Q15: What are some future directions for research on this compound?
A18: Future research on this compound could focus on developing novel drug delivery systems to enhance its therapeutic index and minimize toxicity. [] Further exploration of its interactions with cellular pathways beyond reverse transcriptase might unravel new therapeutic targets or uncover potential benefits for other diseases. [] Additionally, investigating this compound's role in combination with emerging antiretroviral agents will be crucial for combating HIV drug resistance. [, ]
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